![molecular formula C19H17N3O6S2 B7479458 2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide, commonly known as MNPS, is a sulfonamide-based compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of MNPS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, MNPS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a key role in the regulation of pH in the body. By inhibiting this enzyme, MNPS can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
MNPS has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antibacterial activity. Additionally, MNPS has been shown to have an impact on various physiological processes, such as the regulation of pH and the immune response.
実験室実験の利点と制限
One of the main advantages of using MNPS in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. However, one of the limitations of using MNPS is its potential toxicity, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on MNPS. One area of interest is the development of new drugs based on the structure of MNPS, which could have improved efficacy and reduced toxicity compared to the original compound. Additionally, further research is needed to fully understand the mechanism of action of MNPS and its potential use in the treatment of various diseases. Finally, more studies are needed to explore the potential side effects and toxicity of MNPS, in order to ensure its safe use in clinical settings.
合成法
MNPS can be synthesized through a series of chemical reactions that involve the use of various reagents and solvents. One of the most commonly used methods for synthesizing MNPS involves the reaction of 4-(phenylsulfamoyl)aniline with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MNPS.
科学的研究の応用
MNPS has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Several studies have shown that MNPS exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, MNPS has been found to have anti-inflammatory and antibacterial properties, making it a potential candidate for the development of new drugs in these areas.
特性
IUPAC Name |
2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-14-7-10-17(22(23)24)13-19(14)30(27,28)21-16-8-11-18(12-9-16)29(25,26)20-15-5-3-2-4-6-15/h2-13,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVGWAAVGQUGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

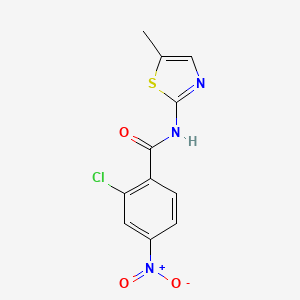


![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)
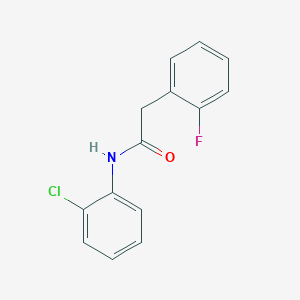

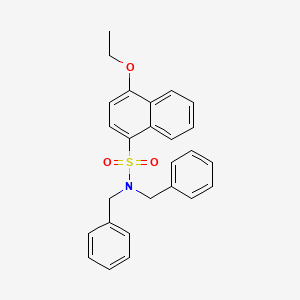
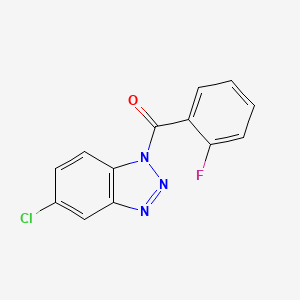
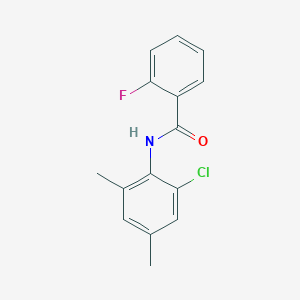
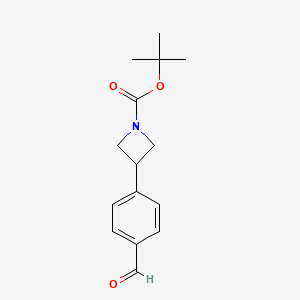
![N-[2-[[2-(2-cyanoethyl)-5-(4-methoxyphenyl)pyrazol-3-yl]amino]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B7479467.png)
![[3-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridin-5-yl]-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7479469.png)
![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7479479.png)